molecular formula C9H9NOS2 B7767603 6-ethoxy-1,3-benzothiazole-2-thiol

6-ethoxy-1,3-benzothiazole-2-thiol

Cat. No.: B7767603
M. Wt: 211.3 g/mol
InChI Key: HOASVNMVYBSLSU-UHFFFAOYSA-N
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Description

The compound identified as “6-ethoxy-1,3-benzothiazole-2-thiol” is a chemical entity cataloged in the PubChem database This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-1,3-benzothiazole-2-thiol involves several chemical reactions, each requiring specific conditions to achieve the desired product. The synthetic routes typically include:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used are designed to be cost-effective and scalable, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-1,3-benzothiazole-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as halogens and alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

6-ethoxy-1,3-benzothiazole-2-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethoxy-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

6-ethoxy-1,3-benzothiazole-2-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.

Properties

IUPAC Name

6-ethoxy-1,3-benzothiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOASVNMVYBSLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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